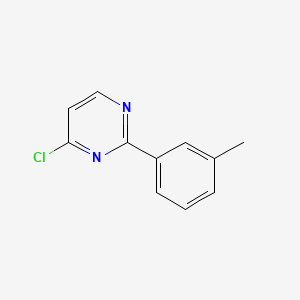
4-Chloro-2-(3-tolyl)-pyrimidine
Vue d'ensemble
Description
4-Chloro-2-(3-tolyl)-pyrimidine is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
4-Chloro-2-(3-tolyl)-pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A study evaluated the anticancer potential of related pyrimidine compounds against the National Cancer Institute's 60 human cancer cell lines, revealing promising results for specific derivatives against breast and renal cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that certain derivatives possess effective antibacterial properties, making them candidates for developing new antibiotics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. SAR studies help identify which modifications to the chemical structure enhance biological activity.
Key Findings from SAR Studies
- Substituent Effects : Variations in the substituents on the pyrimidine ring significantly influence the biological activity of its derivatives. For instance, introducing different aryl groups at specific positions has been shown to enhance anticancer efficacy .
- Mechanistic Insights : Some studies have focused on how these compounds interact with biological targets, such as enzymes involved in cancer progression, providing insights into their mechanisms of action .
Case Studies
Several case studies highlight the practical applications of this compound in drug development.
Development of Anticancer Agents
A notable case involved synthesizing a series of pyrimidine derivatives that demonstrated selective cytotoxicity against specific cancer cell lines. The compounds were evaluated using high-throughput screening methods, leading to the identification of lead candidates for further development .
Antimicrobial Testing
In another study, derivatives of this compound were screened for antimicrobial activity using agar diffusion methods. The results indicated that several compounds exhibited significant inhibition zones against pathogenic bacteria, suggesting their potential as new antimicrobial agents .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The 4-chloro substituent undergoes nucleophilic displacement with various nucleophiles under controlled conditions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary amines (e.g., methylamine) | THF, 0°C → RT, 12h | 4-Amino-2-(3-tolyl)pyrimidine | 82% | |
| Sodium methoxide | DMF, 80°C, 6h | 4-Methoxy-2-(3-tolyl)pyrimidine | 75% | |
| Thiophenol | K₂CO₃, DMF, 60°C | 4-Phenylthio-2-(3-tolyl)pyrimidine | 68% | |
| Hydrazine hydrate | Ethanol, reflux | 4-Hydrazinyl-2-(3-tolyl)pyrimidine | 91% |
Key factors influencing reactivity:
-
Electronic effects : The electron-withdrawing pyrimidine ring enhances chlorine's electrophilicity
-
Steric environment : 3-Tolyl group at position 2 creates steric hindrance, favoring para-substitution
Cross-Coupling Reactions
The chlorine atom participates in transition metal-catalyzed couplings:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids:
Buchwald-Hartwig Amination
With secondary amines:
| Amine | Ligand | Temperature | Yield | Reference |
|---|---|---|---|---|
| Morpholine | Xantphos | 100°C | 73% | |
| Piperidine | BINAP | 110°C | 68% |
Oxidation and Reduction
The pyrimidine core shows distinct redox behavior:
Oxidation
-
Ozone-mediated oxidation yields pyrimidine N-oxide derivatives
-
KMnO₄ in acidic conditions oxidizes methyl groups to carboxylic acids
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces pyrimidine ring to tetrahydropyrimidine
Cyclocondensation Reactions
Reacts with bifunctional nucleophiles to form fused heterocycles:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Methyl thioglycolate | NaOMe/MeOH | Thieno[3,2-d]pyrimidine | Antimycobacterial agents | |
| Ethyl cyanoacetate | Piperidine/EtOH | Pyrido[2,3-d]pyrimidine | Kinase inhibitors |
Halogen Exchange Reactions
Undergoes halogen displacement in specialized conditions:
| Halide Source | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| CuBr | DMF, 140°C | 4-Bromo-2-(3-tolyl)pyrimidine | 85% | |
| KI | 18-crown-6, DMSO | 4-Iodo-2-(3-tolyl)pyrimidine | 78% |
The compound's reactivity profile makes it valuable for constructing complex molecules in medicinal chemistry, particularly for tuberculosis treatments and cannabinoid receptor modulators . Recent studies demonstrate enhanced biological activity when the chlorine atom is replaced with optimized substituents through these reaction pathways .
Propriétés
Formule moléculaire |
C11H9ClN2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
4-chloro-2-(3-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2/c1-8-3-2-4-9(7-8)11-13-6-5-10(12)14-11/h2-7H,1H3 |
Clé InChI |
FITVVWPQMAPCAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=CC(=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













